molecular formula C11H17NO3 B2867338 N-(3-Hydroxy-7-oxaspiro[3.5]nonan-1-yl)prop-2-enamide CAS No. 2305568-18-5

N-(3-Hydroxy-7-oxaspiro[3.5]nonan-1-yl)prop-2-enamide

Cat. No.: B2867338
CAS No.: 2305568-18-5
M. Wt: 211.261
InChI Key: ITZDYUGRPKLJNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Hydroxy-7-oxaspiro[3.5]nonan-1-yl)prop-2-enamide is a chemical compound with a unique spirocyclic structure. This compound features a spiro[3.5]nonane core, which is a bicyclic system where two rings share a single atom. The presence of a hydroxy group and an enamide moiety adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxy-7-oxaspiro[3.5]nonan-1-yl)prop-2-enamide typically involves the formation of the spirocyclic core followed by the introduction of the hydroxy and enamide functionalities. One common synthetic route includes:

    Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diol or a diketone, under acidic or basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.

    Formation of the Enamide Moiety: The enamide can be synthesized through an amidation reaction, where an amine reacts with an acyl chloride or an ester under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxy-7-oxaspiro[3.5]nonan-1-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The enamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, tosylates, or mesylates in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of alkylated or halogenated derivatives.

Scientific Research Applications

N-(3-Hydroxy-7-oxaspiro[3.5]nonan-1-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of N-(3-Hydroxy-7-oxaspiro[3.5]nonan-1-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and enamide moiety can form hydrogen bonds and other interactions with these targets, modulating their activity. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate: Similar spirocyclic core but with a carbamate group instead of an enamide.

    N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]-2-(1-methylcyclopropyl)benzamide: Similar spirocyclic core but with a benzamide group.

Uniqueness

N-(3-Hydroxy-7-oxaspiro[3.5]nonan-1-yl)prop-2-enamide is unique due to its specific combination of a hydroxy group and an enamide moiety on a spirocyclic core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-2-10(14)12-8-7-9(13)11(8)3-5-15-6-4-11/h2,8-9,13H,1,3-7H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZDYUGRPKLJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CC(C12CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.